molecular formula C10H14ClNO2 B164805 (S)-3-Amino-2-benzylpropanoic acid hydrochloride CAS No. 1010806-95-7

(S)-3-Amino-2-benzylpropanoic acid hydrochloride

Cat. No. B164805
M. Wt: 215.67 g/mol
InChI Key: HIYMCIGQCWOWJV-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include details about its physical appearance (e.g., color, state of matter under normal conditions).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.


Scientific Research Applications

Synthesis and Characterization

A considerable amount of research is dedicated to the synthesis and characterization of compounds structurally related to "(S)-3-Amino-2-benzylpropanoic acid hydrochloride". These studies often aim at discovering novel drugs with improved efficacy and safety profiles. For instance, the review on the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid discusses a novel salicylic acid derivative, highlighting its potential as an alternative compound for drug development due to its promising COX-2 specificity and toxicity profile (Yudy Tjahjono et al., 2022).

Pharmacological Applications

Research on related compounds demonstrates a range of pharmacological applications, including anti-inflammatory, antioxidant, and anti-cancer properties. For example, studies on Chlorogenic acid (CGA) and its derivatives show significant therapeutic roles, including antioxidant activity, anti-inflammatory, and neuroprotective effects (M. Naveed et al., 2018). Similarly, research on benzofused thiazole derivatives outlines their potential as novel antioxidant and anti-inflammatory agents (Dattatraya G. Raut et al., 2020).

Molecular Docking Studies

Molecular docking studies are an integral part of the drug development process, providing insights into the potential interactions between drug candidates and their target sites. Research efforts in this area aim to identify and optimize compounds with high specificity and efficacy. The work on novel benzofused thiazole derivatives includes molecular docking studies to evaluate their antioxidant and anti-inflammatory activities, indicating a methodological approach to drug discovery (Dattatraya G. Raut et al., 2020).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound. It may include details about the compound’s toxicity, flammability, and reactivity.


Future Directions

This involves discussing potential future research directions. For example, if the compound is a drug, this could involve discussing potential new therapeutic applications for the drug.


Please note that the availability of this information can vary depending on the specific compound . For “(S)-3-Amino-2-benzylpropanoic acid hydrochloride”, it appears that there is limited information available in the literature. Therefore, further research may be necessary to fully characterize this compound.


properties

IUPAC Name

(2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMCIGQCWOWJV-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647421
Record name (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2-benzylpropanoic acid hydrochloride

CAS RN

1010806-95-7
Record name (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.